molecular formula C22H22N4O B2816117 3-({4-[(4-Oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)benzonitrile CAS No. 2380178-55-0

3-({4-[(4-Oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)benzonitrile

Cat. No.: B2816117
CAS No.: 2380178-55-0
M. Wt: 358.445
InChI Key: BHGALOQODNXTIG-UHFFFAOYSA-N
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Description

3-({4-[(4-Oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)benzonitrile is an organic compound belonging to the class of quinazolinamines. These compounds are characterized by a quinazoline moiety substituted by one or more amine groups.

Preparation Methods

The synthesis of 3-({4-[(4-Oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)benzonitrile typically involves multiple steps. One common synthetic route includes the reaction of anthranilic acid derivatives with various reagents to form the quinazoline core. . Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing automated synthesis equipment and stringent reaction conditions.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions include various substituted quinazolinones, primary amines, and azide derivatives .

Scientific Research Applications

3-({4-[(4-Oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)benzonitrile has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through inhibition of acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter essential for cognitive function. By inhibiting these enzymes, the compound increases acetylcholine levels in the brain, potentially alleviating symptoms of neurodegenerative diseases like Alzheimer’s . The molecular targets include the active sites of these enzymes, where the compound binds and prevents substrate access .

Comparison with Similar Compounds

Properties

IUPAC Name

3-[[4-[(4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]methyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O/c23-13-18-4-3-5-19(12-18)14-25-10-8-17(9-11-25)15-26-16-24-21-7-2-1-6-20(21)22(26)27/h1-7,12,16-17H,8-11,14-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHGALOQODNXTIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=NC3=CC=CC=C3C2=O)CC4=CC(=CC=C4)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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